N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-[3-(1-Benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzofuran moiety linked via a propyl chain to a sulfonamide group substituted with a trifluoromethoxy (OCF₃) group at the ortho position of the benzene ring. This compound combines structural motifs known for diverse bioactivities: the benzofuran group is associated with π-π stacking interactions in receptor binding, while the trifluoromethoxy substituent enhances metabolic stability and lipophilicity. Sulfonamides are historically significant in medicinal chemistry, often serving as enzyme inhibitors or antimicrobial agents. However, specific pharmacological or industrial applications of this compound remain underexplored in publicly available literature.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c19-18(20,21)26-16-9-3-4-10-17(16)27(23,24)22-11-5-7-14-12-13-6-1-2-8-15(13)25-14/h1-4,6,8-10,12,22H,5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRMIANDPWQSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and trifluoromethoxybenzene sulfonamide intermediates. The key steps include:
Formation of Benzofuran Intermediate: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkylating agent.
Preparation of Trifluoromethoxybenzene Sulfonamide:
Coupling Reaction: The final step involves coupling the benzofuran intermediate with the trifluoromethoxybenzene sulfonamide under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones derived from the benzofuran ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Products where the trifluoromethoxy group is replaced by other nucleophiles.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
The compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of benzofuran derivatives, including N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide, against various microbial strains:
- Tuberculosis : Benzofuran derivatives have demonstrated potent activity against Mycobacterium tuberculosis. For instance, derivatives synthesized from benzofuran scaffolds showed minimum inhibitory concentrations (MICs) as low as 8 μg/mL against M. tuberculosis H37Rv strains .
- Fungal Infections : The compound has been evaluated for antifungal properties, showing effectiveness against common pathogens like Candida albicans and Aspergillus species. In vitro studies revealed MIC values comparable to established antifungal agents .
Anticancer Properties
Benzofuran derivatives are also being investigated for their anticancer properties. The structural modifications in compounds similar to this compound have led to significant cytotoxic effects on cancer cell lines.
- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. The presence of functional groups such as sulfonamide and trifluoromethoxy enhances the biological activity of the compound:
| Functional Group | Effect on Activity |
|---|---|
| Sulfonamide | Increases solubility and bioavailability |
| Trifluoromethoxy | Enhances lipophilicity and cellular uptake |
Case Studies
Several case studies have documented the synthesis and evaluation of benzofuran-based compounds, showcasing their potential therapeutic applications:
- Study 1 : A series of benzofuran derivatives were synthesized and tested for their antimycobacterial activity. The most active compounds exhibited MIC values below 10 μg/mL against M. tuberculosis, indicating strong potential for further development as anti-TB agents .
- Study 2 : Another investigation focused on the anticancer effects of benzofuran derivatives, revealing that certain modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism by which N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the trifluoromethoxybenzene sulfonamide group can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
(a) Perfluorinated Sulfonamides
Examples from the Pharos Project () include:
- N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide ([68555-78-2])
- N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide ([154380-34-4])
Key Differences :
- Perfluorinated compounds exhibit environmental persistence due to strong C-F bonds, whereas the target compound’s benzofuran and sulfonamide groups may degrade more readily.
(b) Aromatic Sulfonamides
Compounds like N-[3-(Perfluorooctanoylamido) propyl]-N,N,N-trimethylammonium chloride ([53517-98-9]) combine sulfonamides with charged groups, enhancing solubility for ionic applications (e.g., emulsifiers) . In contrast, the target compound’s neutral benzofuran-OCF₃ system may favor membrane permeability in drug design.
Functional Group Impact
(a) Benzofuran vs. Alkyl Chains
(b) Trifluoromethoxy (OCF₃) vs. Other Fluorinated Groups
- OCF₃ : Balances electron-withdrawing effects and lipophilicity, often improving pharmacokinetics.
- CF₃ or Perfluoroalkyls : Provide stronger electron-withdrawing effects but reduce solubility.
Physicochemical Properties (Theoretical Comparison)
| Parameter | Target Compound | N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide ([50598-28-2]) |
|---|---|---|
| Molecular Weight | ~415 g/mol | ~550 g/mol |
| LogP (Predicted) | ~3.5 | ~7.2 |
| Water Solubility | Low (µg/mL range) | Negligible |
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzofuran moiety : Imparts unique biological properties.
- Trifluoromethoxy group : Enhances lipophilicity and bioavailability.
- Sulfonamide group : Known for various pharmacological actions.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:
- Carbonic anhydrase : Inhibition leads to reduced tumor growth in certain cancer models.
- Acetylcholinesterase : Exhibits neuroprotective effects, relevant in Alzheimer's disease research.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling, which is crucial in many inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects in Alzheimer's Disease Models :
A study involving scopolamine-induced cognitive impairment in mice demonstrated that administration of the compound significantly improved learning and memory deficits. Mechanistic studies suggested that this effect was mediated through the inhibition of oxidative stress markers and enhancement of cholinergic signaling pathways. -
Anti-cancer Activity :
In vitro assays on various cancer cell lines revealed that the compound exhibits cytotoxic effects, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. -
Antimicrobial Testing :
The compound was tested against several pathogenic bacteria, showing promising results with significant inhibition zones, indicating potential for development as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
